1-Methoxycyclopentane-1-carbothioamide

Catalog No.
S13798496
CAS No.
M.F
C7H13NOS
M. Wt
159.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methoxycyclopentane-1-carbothioamide

Product Name

1-Methoxycyclopentane-1-carbothioamide

IUPAC Name

1-methoxycyclopentane-1-carbothioamide

Molecular Formula

C7H13NOS

Molecular Weight

159.25 g/mol

InChI

InChI=1S/C7H13NOS/c1-9-7(6(8)10)4-2-3-5-7/h2-5H2,1H3,(H2,8,10)

InChI Key

XDMHKZHBXZXVRT-UHFFFAOYSA-N

Canonical SMILES

COC1(CCCC1)C(=S)N

1-Methoxycyclopentane-1-carbothioamide is an organic compound characterized by its unique structure, which includes a methoxy group and a carbothioamide functional group attached to a cyclopentane ring. The molecular formula for this compound is C6H11NOSC_6H_{11}NOS. The presence of the methoxy group contributes to its reactivity and solubility in various solvents, while the carbothioamide group introduces potential sites for

, including:

  • Nucleophilic Substitution: The carbothioamide group can undergo nucleophilic attack, leading to the formation of thioamide derivatives.
  • Oxidation and Reduction: This compound can be oxidized using agents like hydrogen peroxide, resulting in the formation of corresponding sulfoxides or sulfones. Conversely, it can be reduced to yield amines or thiols using reducing agents such as lithium aluminum hydride.
  • Condensation Reactions: It may also engage in condensation reactions with aldehydes or ketones, forming larger heterocyclic compounds.

Research indicates that 1-Methoxycyclopentane-1-carbothioamide exhibits various biological activities. Preliminary studies suggest potential antimicrobial and antioxidant properties, making it a candidate for further pharmacological exploration. The compound's interaction with biological systems may involve enzyme inhibition or modulation of signaling pathways, although specific targets remain to be fully elucidated.

There are several methods for synthesizing 1-Methoxycyclopentane-1-carbothioamide:

  • From Cyclopentanone: One common method involves the reaction of cyclopentanone with methanol and thiourea under acidic conditions, leading to the formation of the desired carbothioamide.
  • Using Grignard Reagents: Another approach includes using Grignard reagents to introduce the methoxy group followed by thiourea reaction to yield the final product.
  • Direct Thioamidation: Direct thioamidation of 1-methoxycyclopentanecarboxylic acid with thionyl chloride followed by treatment with ammonia can also produce 1-Methoxycyclopentane-1-carbothioamide.

1-Methoxycyclopentane-1-carbothioamide has potential applications in:

  • Pharmaceutical Development: Its biological activity suggests possible applications as an antimicrobial or antioxidant agent.
  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in medicinal chemistry.
  • Material Science: The compound could be explored for use in developing specialty chemicals or polymers due to its unique structural properties.

Several compounds share structural features with 1-Methoxycyclopentane-1-carbothioamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-Ethoxycyclopentane-1-carbothioamideC8H15NOSC_8H_{15}NOSSimilar structure with an ethoxy group
1-MethoxycyclopentaneC7H12OC_7H_{12}OLacks the carbothioamide functionality
Cyclopentanecarboxylic acidC6H10O2C_6H_{10}O_2Related by cyclopentane core

Uniqueness

The uniqueness of 1-Methoxycyclopentane-1-carbothioamide lies in its combination of a methoxy group and a carbothioamide functionality on a cyclopentane ring. This specific arrangement allows for diverse chemical reactivity and potential biological activity that may not be present in similar compounds lacking one of these functional groups.

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

159.07178521 g/mol

Monoisotopic Mass

159.07178521 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-10

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